4,6-O-Benzylidene-D-glucal
Overview
Description
Synthesis Analysis
The synthesis of 4,6-O-Benzylidene-D-glucal involves a series of reactions starting from readily available materials. Chambers et al. (2003) described a facile synthesis from α-methyl glucopyranoside through selective triflation and iodide displacement at C-2, highlighting the compound's accessibility from inexpensive starting materials (Chambers, Evans, & Fairbanks, 2003). Another approach by Sakakibara et al. (2008) involves benzylidenation followed by sodium borohydride reduction, demonstrating an efficient route to the title compounds with high yields (Sakakibara et al., 2008).
Molecular Structure Analysis
The molecular structure of 4,6-O-Benzylidene-D-glucal is crucial for its reactivity and the outcomes of its chemical transformations. Its structure has been characterized through various spectroscopic methods, providing insights into its conformation and reactivity patterns. For instance, the crystal structure of 1,2,3-Tri-O-acetyl-4,6-di-O-benzylidene-β-d-glucopyranose has been studied, offering detailed insights into the spatial arrangement and protective group influence on the molecule's overall structure (Brito-Arias et al., 2009).
Chemical Reactions and Properties
4,6-O-Benzylidene-D-glucal undergoes various chemical reactions, reflecting its versatile nature in synthetic chemistry. Its reactivity has been explored in contexts such as Claisen-Schmidt type condensation reactions, deamination reactions, and cycloadditions, each demonstrating the compound's ability to serve as a building block for more complex molecules. For example, Akiya and Osawa (1959) investigated its deamination reactions, revealing insights into the mechanism and outcomes of these transformations (Akiya & Osawa, 1959).
Scientific Research Applications
Facile Synthesis : It serves as a key intermediate for synthesis, accessible from cheap and readily available materials like α-methyl glucopyranoside through a simple reaction sequence (Chambers, Evans, & Fairbanks, 2003).
Utility in Benzylidenation : Benzylidenation of 1,5-anhydro-D-hex-1-en-3-ulose, followed by sodium borohydride reduction, yields high yields of 4,6-O-benzylidene-D-glucal. This demonstrates its utility in specific organic synthesis processes (Sakakibara et al., 2008).
Reactions with Sodium Azide : It reacts with sodium azide in acetonitrile under boron trifluoride catalysis to produce azido-glycals and unsaturated glycosyl azides (Guthrie & Irvine, 1980).
Cycloadditions with Dichloroketene : It is used in cycloadditions of dichloroketene to produce cyclobutanone rings, which are converted into lactone compounds by oxidation (Chun et al., 2005).
Reaction with Benzoic Acid, Triphenylphosphine, and Diethyl Azodicarboxylate : This compound reacts with these chemicals to produce a mixture of organic compounds, further demonstrating its versatility in organic synthesis (Guthrie et al., 1981).
Synthesis of C-glycosylic Compounds : 4,6-O-Benzylidene-D-glucal undergoes cyclopropanation followed by radical-mediated regioselective ring opening, leading to the creation of C-glycosylic compounds (Shanmugasundaram, Varghese, & Balasubramanian, 2002).
Safety And Hazards
4,6-O-Benzylidene-D-glucal is classified as having acute toxicity - Category 4, Oral . It is harmful if swallowed . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water and consult a doctor . If inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult .
Future Directions
properties
IUPAC Name |
(4aR,8R,8aS)-2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c14-10-6-7-15-11-8-16-13(17-12(10)11)9-4-2-1-3-5-9/h1-7,10-14H,8H2/t10-,11-,12+,13?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDUTBYCCVWPLD-FKJOKYEKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C=CO2)O)OC(O1)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H](C=CO2)O)OC(O1)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-O-Benzylidene-D-glucal | |
CAS RN |
63598-36-7, 14125-70-3 | |
Record name | 4,6-O-Benzylidene-D-glucal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 14125-70-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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